Cas no 297138-62-6 (3-(2-phenylethenesulfonamido)propanoic acid)

3-(2-phenylethenesulfonamido)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (E)-3-((2-phenylvinyl)sulfonamido)propanoic acid
- β-Alanine, N-[(2-phenylethenyl)sulfonyl]-
- 3-(2-phenylethenesulfonamido)propanoic acid
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- インチ: 1S/C11H13NO4S/c13-11(14)6-8-12-17(15,16)9-7-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,13,14)
- InChIKey: KMGIOGNXCLEHQV-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1)=CS(=O)(=O)NCCC(=O)O
3-(2-phenylethenesulfonamido)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-05787-5.0g |
3-(2-phenylethenesulfonamido)propanoic acid |
297138-62-6 | 96% | 5.0g |
$825.0 | 2023-07-06 | |
Enamine | EN300-05787-2.5g |
3-(2-phenylethenesulfonamido)propanoic acid |
297138-62-6 | 96% | 2.5g |
$558.0 | 2023-10-28 | |
Enamine | EN300-05787-0.5g |
3-(2-phenylethenesulfonamido)propanoic acid |
297138-62-6 | 96% | 0.5g |
$197.0 | 2023-10-28 | |
Aaron | AR019IVP-100mg |
3-(2-phenylethenesulfonamido)propanoic acid |
297138-62-6 | 96% | 100mg |
$126.00 | 2023-12-14 | |
A2B Chem LLC | AV22889-100mg |
3-(2-phenylethenesulfonamido)propanoic acid |
297138-62-6 | 96% | 100mg |
$112.00 | 2024-04-20 | |
A2B Chem LLC | AV22889-1g |
3-(2-phenylethenesulfonamido)propanoic acid |
297138-62-6 | 96% | 1g |
$334.00 | 2024-04-20 | |
Aaron | AR019IVP-250mg |
3-(2-phenylethenesulfonamido)propanoic acid |
297138-62-6 | 96% | 250mg |
$170.00 | 2023-12-14 | |
Aaron | AR019IVP-500mg |
3-(2-phenylethenesulfonamido)propanoic acid |
297138-62-6 | 96% | 500mg |
$296.00 | 2023-12-14 | |
Enamine | EN300-05787-0.1g |
3-(2-phenylethenesulfonamido)propanoic acid |
297138-62-6 | 96% | 0.1g |
$73.0 | 2023-10-28 | |
Enamine | EN300-05787-0.05g |
3-(2-phenylethenesulfonamido)propanoic acid |
297138-62-6 | 96% | 0.05g |
$46.0 | 2023-10-28 |
3-(2-phenylethenesulfonamido)propanoic acid 関連文献
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
3-(2-phenylethenesulfonamido)propanoic acidに関する追加情報
3-(2-phenylethenesulfonamido)propanoic acid: A Comprehensive Overview
3-(2-phenylethenesulfonamido)propanoic acid, identified by the CAS number 297138-62-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structure and functional groups, has garnered attention due to its potential applications in drug development and as a building block in synthetic chemistry. Recent studies have highlighted its role in various biochemical pathways, making it a subject of extensive research.
The chemical structure of 3-(2-phenylethenesulfonamido)propanoic acid comprises a sulfonamide group attached to a phenyl-substituted ethene moiety, which is further connected to a propanoic acid backbone. This arrangement imparts the molecule with both hydrophilic and hydrophobic properties, enhancing its versatility in biological systems. The sulfonamide group, known for its stability and bioavailability, plays a crucial role in modulating the molecule's interactions with cellular components.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(2-phenylethenesulfonamido)propanoic acid. Researchers have employed various strategies, including nucleophilic substitution and coupling reactions, to optimize the synthesis process. These methods not only improve yield but also ensure the purity of the final product, which is critical for its application in pharmaceuticals.
In terms of applications, 3-(2-phenylethenesulfonamido)propanoic acid has shown promise as an intermediate in drug discovery. Its ability to inhibit specific enzymes and modulate cellular signaling pathways has been extensively studied. For instance, recent studies have demonstrated its potential as an anti-inflammatory agent by targeting key enzymes involved in inflammatory responses.
The pharmacokinetic properties of 3-(2-phenylethenesulfonamido)propanoic acid have also been investigated. Preclinical studies indicate that the compound exhibits favorable absorption and distribution profiles, making it a viable candidate for oral drug delivery systems. Additionally, its metabolic stability has been evaluated, providing insights into its suitability for long-term therapeutic use.
In conclusion, 3-(2-phenylethenesulfonamido)propanoic acid, with its unique chemical structure and promising biological activities, represents a valuable asset in contemporary drug discovery efforts. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in advancing therapeutic interventions across various disease states.
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